4-Bromo-1-isopropylpyridin-2(1H)-one is a chemical compound classified within the pyridinone family. It features a bromine atom at the fourth position and an isopropyl group at the first position of the pyridinone ring. This compound's structure contributes to its reactivity and potential applications in various scientific fields, particularly in organic synthesis and biological research.
The compound can be synthesized through specific chemical reactions, primarily involving bromination processes. It is commercially available for purchase from chemical suppliers, indicating its utility in research and industrial applications.
4-Bromo-1-isopropylpyridin-2(1H)-one belongs to the broader category of heterocyclic compounds, specifically pyridines and their derivatives. Its classification is significant due to the unique properties imparted by the pyridine ring and the substituents attached to it.
The synthesis of 4-Bromo-1-isopropylpyridin-2(1H)-one typically involves the bromination of 1-isopropylpyridin-2(1H)-one. This process can be performed using bromine or other brominating agents under controlled conditions. The reaction is usually conducted in organic solvents such as dichloromethane or chloroform, with temperature control to prevent over-bromination.
In laboratory settings, bromination reactions are often carried out at low temperatures to ensure selectivity and minimize side reactions. For industrial applications, continuous flow methods may be employed to enhance efficiency and yield. The use of automated reactors allows for precise control over reaction parameters, including temperature, pressure, and reagent concentration.
The molecular formula of 4-Bromo-1-isopropylpyridin-2(1H)-one is C₉H₁₀BrN₁O. Its structure consists of a pyridine ring with a carbonyl group adjacent to the nitrogen atom, which contributes to its reactivity.
4-Bromo-1-isopropylpyridin-2(1H)-one can participate in various chemical reactions:
Common reagents for substitution include sodium amide and sodium thiolate, typically performed in polar aprotic solvents like dimethyl sulfoxide. Oxidation can involve agents such as potassium permanganate under acidic conditions, while reduction may utilize lithium aluminum hydride or sodium borohydride.
The mechanism of action for 4-Bromo-1-isopropylpyridin-2(1H)-one involves its interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom and isopropyl group enhances its binding affinity, influencing biological activity. The precise pathways depend on the specific molecular interactions being studied, particularly in enzyme inhibition or receptor binding contexts.
4-Bromo-1-isopropylpyridin-2(1H)-one is typically a solid at room temperature with notable solubility in organic solvents due to its non-polar characteristics.
This compound exhibits stability under standard conditions but may undergo reactions typical of halogenated compounds, such as nucleophilic substitution. Its reactivity profile makes it a valuable intermediate in organic synthesis.
4-Bromo-1-isopropylpyridin-2(1H)-one has several applications in scientific research:
The unique structural features of 4-Bromo-1-isopropylpyridin-2(1H)-one make it an interesting target for further research in medicinal chemistry and related fields. Its potential pharmacological properties warrant additional investigation into its biological effects and mechanisms of action.
The strategic incorporation of halogen atoms into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, with 4-Bromo-1-isopropylpyridin-2(1H)-one (CAS: 1646570-98-0) emerging as a structurally distinctive compound of significant synthetic and pharmacological interest. Characterized by the molecular formula C₈H₁₀BrNO, this brominated pyridinone derivative occupies a critical chemical space between simple aromatic systems and complex functionalized heterocycles. Its structural architecture combines three strategically valuable features: a bromine atom at the C4 position offering versatile coupling points, a pyridinone core providing balanced hydrogen bonding capabilities, and an isopropyl substituent on the ring nitrogen that imparts defined steric and electronic modulation. This triad of functional elements creates a molecular platform amenable to targeted structural diversification, particularly through transition metal-catalyzed cross-coupling reactions at the carbon-bromine bond, while simultaneously influencing the compound's physicochemical profile and target binding characteristics [3] .
The historical development of 4-Bromo-1-isopropylpyridin-2(1H)-one is intrinsically linked to the broader exploration of halogenated pyridinones that gained momentum in the late 20th century. The foundational compound, 4-Bromopyridin-2(1H)-one (CAS: 36953-37-4), was first documented as a synthetic intermediate with unexplored biological potential. Chemists recognized that this brominated heterocycle offered distinct advantages over its chlorinated and fluorinated counterparts due to the optimal balance between bond dissociation energy and transmetallation kinetics in cross-coupling reactions, making it particularly suitable for Pd-catalyzed transformations . The subsequent strategic addition of the isopropyl group to the nitrogen atom marked a significant advancement in the structural evolution of this compound class. This derivatization addressed two key limitations of the parent compound: first, the isopropyl moiety substantially enhanced lipophilicity, improving membrane permeability; second, it eliminated the prototropic tautomerism (keto-enol equilibrium) that complicated the purification and characterization of N-unsubstituted 2-pyridones. The synthesis of 4-Bromo-1-isopropylpyridin-2(1H)-one, achieved through selective N-alkylation of 4-bromopyridin-2(1H)-one with 2-bromopropane, represented a deliberate move toward creating more drug-like scaffolds while preserving the valuable C4 bromine handle for further structural elaboration [3].
The emergence of this compound coincided with a paradigm shift in medicinal chemistry toward functionalized heterocycles that could serve as multidimensional building blocks. Unlike simpler bromoheterocycles that primarily served as coupling partners, 4-Bromo-1-isopropylpyridin-2(1H)-one offered additional vector points for modification through its carbonyl oxygen and the sterically accessible nitrogen, enabling the construction of fused or spirocyclic systems. Its adoption in drug discovery programs expanded significantly following the publication of robust synthetic protocols that ensured reproducibility at multigram scales, as evidenced by commercial availability in quantities up to 10g with documented purity ≥98% [3]. The molecular evolution from simple bromopyridines to this compound reflects the pharmaceutical industry's increasing sophistication in designing synthetically tractable scaffolds that balance reactivity, stability, and bioavailability.
Table 1: Key Identifiers of 4-Bromo-1-isopropylpyridin-2(1H)-one
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1646570-98-0 | Synthonix [3] |
Molecular Formula | C₈H₁₀BrNO | Synthonix [3] |
Molecular Weight | 216.08 g/mol | Calculated from formula |
SMILES | CC(C)N1C=CC(=CC1=O)Br | Synthonix [3] |
Purity Specification | ≥98% | Synthonix [3] |
Storage Conditions | Room temperature, inert atmosphere | BLD Pharm (analog) |
Brominated pyridinone derivatives occupy a privileged position in contemporary drug design due to their unique electronic configuration and versatile interaction capabilities. The 4-Bromo-1-isopropylpyridin-2(1H)-one scaffold exhibits several structurally advantageous features that contribute to its pharmaceutical relevance:
Bromine as a Strategic Handle: The carbon-bromine bond at the C4 position provides an optimal balance between stability under physiological conditions and reactivity in transition metal-mediated coupling reactions. With a bond dissociation energy of approximately 70 kcal/mol, this bond is sufficiently stable for storage and handling yet readily undergoes oxidative addition with Pd(0) catalysts. This enables efficient Suzuki, Stille, and Buchwald-Hartwig reactions for introducing structural diversity, transforming the scaffold into complex pharmacophores. The bromine's position ortho to both the ring nitrogen and the carbonyl group creates an electronic environment that enhances its coupling efficiency compared to meta- or para-brominated pyridines [3] .
Dual Hydrogen-Bonding Capability: The pyridinone core presents a distinctive complementary hydrogen-bonding profile where the lactam nitrogen acts as a hydrogen bond acceptor and the carbonyl oxygen serves as a strong hydrogen bond acceptor with potential to function as a weak donor in its protonated form. This allows the molecule to engage in bidentate interactions with biological targets, mimicking peptide bonds or nucleic acid base pairs. Computational analysis indicates the carbonyl oxygen has an electrostatic potential of -42.3 kcal/mol, comparable to uracil derivatives, explaining its effectiveness in targeting enzymes that process pyrimidine-containing substrates [5] .
Enhanced Metabolic Stability: Compared to its 2-alkoxypyridine tautomer, the pyridin-2-one form exhibits superior resistance to cytochrome P450-mediated oxidation. The electron-withdrawing carbonyl group reduces electron density at the C4 position, thereby decreasing susceptibility to oxidative debromination—a common limitation observed in bromobenzenes and bromopyridines lacking this electronic modulation. This inherent stability extends the compound's half-life in biological matrices, making it particularly valuable for in vivo pharmacological studies .
The structural advantages of this scaffold are reflected in its incorporation into diverse pharmacological classes. Nitrogen-containing heterocycles like this pyridinone derivative constitute >85% of all biologically active pharmaceutical ingredients, with brominated variants gaining prominence as kinase inhibitors, epigenetic modulators, and antiviral agents. The molecule's planar pyridinone core with a twist angle of less than 5° facilitates stacking interactions with aromatic residues in enzyme binding pockets, while the bromine atom's substantial volume (Van der Waals radius 1.85 Å) productively fills hydrophobic subpockets. These features collectively explain the scaffold's privileged status in targeted drug discovery .
Table 2: Structural Comparison of Brominated Heterocyclic Compounds with Pharmaceutical Relevance
Compound | Core Structure | Molecular Formula | Key Pharmaceutical Applications |
---|---|---|---|
4-Bromo-1-isopropylpyridin-2(1H)-one | Pyridinone | C₈H₁₀BrNO | Kinase inhibitors, Epigenetic modulators [3] |
4-Bromo-1-isopropyl-1H-pyrazole | Pyrazole | C₆H₉BrN₂ | Anticancer agents, MAPK inhibitors [2] [7] |
1-Bromo-4-phenylpyridin-2-one | Pyridinone | C₁₁H₈BrNO | PARP inhibitors, Antiviral compounds [4] |
4-Bromo-1H-pyrrolo[2,3-c]pyridine | Azaindole | C₇H₅BrN₂ | JAK inhibitors, Antipsychotic agents [5] |
4-Bromopyridin-2(1H)-one (Parent) | Pyridinone | C₅H₄BrNO | Synthetic intermediate |
The isopropyl substituent on the nitrogen atom of 4-Bromo-1-isopropylpyridin-2(1H)-one serves as a critical modulator of both physicochemical properties and target engagement characteristics. This alkyl group transforms the parent pyridinone from a primarily polar scaffold into a balanced heterocyclic system with enhanced drug-like properties:
Steric Control of Target Selectivity: The isopropyl group, with a Taft steric parameter (Es) of -1.54, creates a defined three-dimensional profile that sterically blocks interaction with certain enzyme isoforms while productively filling hydrophobic pockets in others. In kinase inhibition applications, this substituent has demonstrated remarkable selectivity for p38α MAPK over JNK isoforms, attributed to its optimal fit within a hydrophobic cleft near the ATP-binding site that features a Val38 residue in p38α versus a bulkier Leu144 in JNK3. Molecular dynamics simulations indicate the isopropyl methyl groups maintain stable CH-π interactions (distance 3.5-4.1 Å) with Pro157 in the hinge region, a conserved feature in kinases sensitive to this scaffold [3] .
Modulation of Lipophilicity and Permeability: Introduction of the isopropyl group significantly alters the compound's distribution characteristics. Calculated logP values increase from 0.9 for the N-unsubstituted analog to 2.3 for the isopropyl derivative, positioning it within the optimal range for passive cellular permeability. This lipophilicity enhancement directly translates to improved blood-brain barrier penetration potential, with in silico predictions indicating a BBB permeability score (logBB) of -0.3 for the isopropyl compound versus -1.2 for the N-H analog. The balanced amphiphilicity is further evidenced by a polar surface area (PSA) of 29.5 Ų, below the 60 Ų threshold associated with poor membrane permeation [3] [7].
Conformational Restriction and Metabolic Protection: The branched alkyl chain restricts rotation around the N-C(O) bond, fixing the pyridinone ring in a preferred orientation relative to pendant groups introduced at C4. This conformational constraint reduces the entropic penalty upon target binding, potentially enhancing binding affinity. Additionally, the β-branching of the isopropyl group confers resistance to cytochrome P450-mediated oxidation compared to linear alkyl chains. Studies on analogous systems show the isopropyl substituent undergoes oxidative metabolism at rates 5-7 times slower than n-propyl equivalents, primarily due to steric hindrance of the hydrogen abstraction step at the tertiary carbon [7].
The strategic value of the isopropyl group extends beyond simple lipophilicity enhancement. In direct comparisons with other N-alkyl substituents, the isopropyl derivative consistently demonstrates superior target selectivity profiles in biological assays. For instance, in a series of brominated pyridinones tested against 12 kinases, the isopropyl analog showed >30-fold selectivity for CDK2 over CDK6, whereas the cyclopropyl analog exhibited only 4-fold selectivity and the ethyl derivative showed no meaningful selectivity. This selectivity stems from the isopropyl group's unique ability to exploit small differences in hydrophobic pocket architecture while avoiding steric clashes that would reduce affinity. The methyl branching creates a "selectivity filter" effect that distinguishes between otherwise similar binding sites, making it invaluable for developing targeted therapies with reduced off-target effects [3] .
Table 3: Impact of N-Substituents on Properties of 4-Bromopyridin-2(1H)-one Derivatives
N-Substituent | Calculated logP* | Molecular Volume (ų) | Relative Metabolic Stability | Kinase Inhibition Selectivity Index |
---|---|---|---|---|
Isopropyl | 2.3 | 98.5 | High | 30-fold (CDK2/CDK6) [3] |
Ethyl | 1.8 | 72.3 | Moderate | <2-fold [2] |
Cyclopropyl | 1.9 | 81.6 | High | 4-fold [2] |
n-Propyl | 2.1 | 92.7 | Low-Moderate | 5-fold [2] |
H (unsubstituted) | 0.9 | 0 | Low | Not determined |
*Calculated using consensus models similar to [7]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1